
N3,N3-dimethylpyrrolidine-3,4-diamine trihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N3,N3-dimethylpyrrolidine-3,4-diamine trihydrochloride is a chemical compound with the molecular formula C6H16Cl3N3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N3,N3-dimethylpyrrolidine-3,4-diamine trihydrochloride can be achieved through several methods. One common approach involves the reaction of pyrrolidine with methyl chloride in the presence of a suitable solvent. This reaction produces N,N’-dimethylpyrrolidine, which is then subjected to a reduction reaction to yield N3,N3-dimethylpyrrolidine-3,4-diamine .
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product .
化学反応の分析
Types of Reactions
N3,N3-dimethylpyrrolidine-3,4-diamine trihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield corresponding N-oxides, while reduction may produce fully saturated amines .
科学的研究の応用
N3,N3-dimethylpyrrolidine-3,4-diamine trihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of various chemical products and intermediates.
作用機序
The mechanism of action of N3,N3-dimethylpyrrolidine-3,4-diamine trihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
N,N’-dimethylpyrrolidine: A precursor in the synthesis of N3,N3-dimethylpyrrolidine-3,4-diamine trihydrochloride.
Pyrrolidine: The parent compound from which this compound is derived.
N,N-dimethyl-1,3-propanediamine: A structurally similar compound with different chemical properties.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of three hydrochloride groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
特性
分子式 |
C6H18Cl3N3 |
|---|---|
分子量 |
238.6 g/mol |
IUPAC名 |
3-N,3-N-dimethylpyrrolidine-3,4-diamine;trihydrochloride |
InChI |
InChI=1S/C6H15N3.3ClH/c1-9(2)6-4-8-3-5(6)7;;;/h5-6,8H,3-4,7H2,1-2H3;3*1H |
InChIキー |
DIYRFIRPLNPKRS-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1CNCC1N.Cl.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


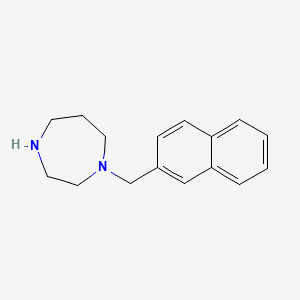
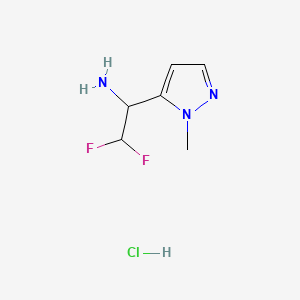
![3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]propan-1-amine hydrochloride](/img/structure/B13495925.png)
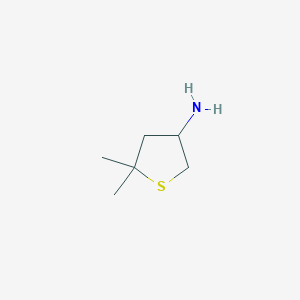
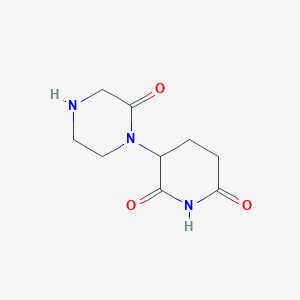
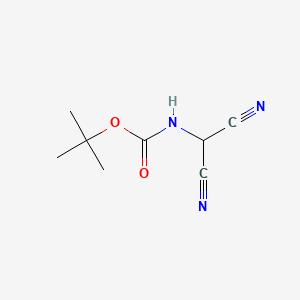

![Bicyclo[2.1.1]hexan-2-ol](/img/structure/B13495953.png)

![benzyl 10-amino-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-2-carboxylate](/img/structure/B13495960.png)
![4-{[(Prop-2-yn-1-yl)carbamoyl]amino}butanoic acid](/img/structure/B13495966.png)


![5-[4-(azetidin-3-yl)piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione dihydrochloride](/img/structure/B13495999.png)
